
Metopimazine Acid
Descripción general
Descripción
Metopimazine Acid is a major metabolite of Metopimazine, a phenothiazine derivative. Metopimazine is primarily used as an antiemetic to treat nausea and vomiting. It is a dopamine D2 receptor antagonist and is known for its peripheral selectivity, meaning it does not readily cross the blood-brain barrier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Metopimazine Acid is synthesized through the metabolism of Metopimazine in the human body. The primary enzyme responsible for this conversion is a liver amidase . Additionally, human liver cytosolic aldehyde oxidase also plays a minor role in this metabolic pathway .
Industrial Production Methods: The industrial production of Metopimazine involves several steps:
Reaction of adjacent fluoro thiophenol and adjacent nitro to methylsulfonyl chlorobenzene: in acetone to obtain 2-(2-fluorophenylthio)-5-(methyl sulphonyl) nitrobenzene.
Heating with ethyl alcohol and ferric trichloride: to produce 2-(2-fluorophenylthio)-5-(methyl sulphonyl) aniline.
Addition of dimethyl sulfoxide and sodium hydride: , followed by cooling and water stirring to form 2-mesyl-10H-phenothiazine.
Reaction with 10-acetyl-2-mesyl-10H-phenothiazine and potassium hydroxide: to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Metopimazine Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium caroate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction processes.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Metopimazine is classified as a dopamine D2 receptor antagonist and has been widely used as an antiemetic for over four decades. Its primary application has been in the treatment of acute nausea and vomiting, especially in patients experiencing these symptoms due to various medical conditions or treatments. The metabolism of metopimazine results in the formation of metopimazine acid, which is recognized as the major circulating metabolite in humans .
Clinical Applications
2.1 Treatment of Gastroparesis
Recent studies have indicated that metopimazine is under clinical investigation for its efficacy in treating gastroparesis, a condition characterized by delayed gastric emptying that can lead to nausea and vomiting. The clinical relevance of this compound in this context is significant, as its pharmacokinetic properties may influence treatment outcomes .
2.2 Pediatric Use
Metopimazine has been evaluated for use in pediatric populations, particularly in children undergoing procedures that induce emesis. A pharmacokinetic study demonstrated that this compound concentrations were higher than those of the parent drug, suggesting that the metabolite may contribute to its therapeutic effects in children .
Pharmacokinetics
The pharmacokinetics of this compound reveal critical insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Metopimazine is rapidly absorbed with a peak plasma concentration (Cmax) typically reached within one to two hours post-administration.
- Half-Life : The elimination half-life of metopimazine is approximately two hours; however, this compound exhibits a longer duration of action due to its sustained plasma levels .
- Food Interaction : Studies have shown that food intake can significantly affect the serum concentrations of metopimazine and its metabolite, indicating that timing relative to meals may be crucial for optimizing therapeutic efficacy .
Safety Profile
Metopimazine and its acid metabolite are noted for their favorable safety profiles compared to other antiemetics. The low brain penetration of both compounds minimizes the risk of central nervous system side effects commonly associated with other dopamine antagonists such as metoclopramide . This characteristic makes metopimazine a preferred choice in populations sensitive to neurological side effects.
Comparative Studies
Comparative studies between metopimazine and other antiemetics have highlighted its unique metabolic pathway and lower incidence of adverse effects. For instance, while both metoclopramide and metopimazine are used for similar indications, metopimazine's metabolism primarily involves liver amidase rather than cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
Data Table: Pharmacokinetic Parameters
Parameter | Metopimazine (Parent) | This compound (Metabolite) |
---|---|---|
Cmax (ng/mL) | ~20-107.5 | ~76.3 |
Tmax (hours) | ~1 | ~2 |
Half-Life (hours) | ~2 | Not well defined |
Bioavailability | <20% | N/A |
Effect of Food | Decreases AUC by ~30% | N/A |
Mecanismo De Acción
Metopimazine Acid exerts its effects primarily through antagonism of dopamine D2 receptors. This action inhibits dopamine-mediated signaling pathways, which are responsible for inducing nausea and vomiting. Additionally, it has been shown to have antihistamine and anticholinergic activities .
Comparación Con Compuestos Similares
Metoclopramide: Another dopamine D2 receptor antagonist used as an antiemetic.
Domperidone: Similar to Metopimazine, it does not readily cross the blood-brain barrier and is used to treat nausea and vomiting.
Ondansetron: A serotonin 5-HT3 receptor antagonist used for similar indications.
Uniqueness: Metopimazine Acid is unique due to its peripheral selectivity and lack of central nervous system side effects. Unlike Metoclopramide, it does not interact with serotonin receptors, making it a safer option for patients with cardiovascular concerns .
Actividad Biológica
Metopimazine acid (MPZA) is the principal metabolite of metopimazine (MPZ), a dopamine D2 receptor antagonist primarily used to treat nausea and vomiting. This article delves into the biological activity of MPZA, examining its pharmacokinetics, metabolic pathways, and clinical implications, supported by data tables and relevant case studies.
Overview of Metopimazine and this compound
Metopimazine has been utilized for over four decades as an antiemetic agent. Its mechanism of action involves antagonism at dopamine D2 and D3 receptors, contributing to its effectiveness in managing nausea, especially in patients undergoing chemotherapy or suffering from gastroparesis . The conversion of MPZ to MPZA occurs predominantly via first-pass metabolism in the liver, primarily catalyzed by amidase enzymes .
Pharmacokinetics of this compound
Research indicates that MPZA is present in plasma at concentrations significantly higher than those of its parent compound, MPZ. Following administration, MPZA accounts for approximately 80% or more of the circulating drug-related material . The pharmacokinetic parameters observed in various studies are summarized in Table 1.
Parameter | Metopimazine (MPZ) | This compound (MPZA) |
---|---|---|
Cmax | 17.2 ng/mL | 76.3 ng/mL |
Tmax | 60 min | 150 min |
Half-life | 2.18 h | N/A |
Bioavailability | High (first-pass effect) | N/A |
Metabolic Pathways
The metabolism of MPZ leading to MPZA involves several enzymatic processes:
- Primary Enzyme : Human liver microsomal amidase is the main enzyme responsible for the conversion of MPZ to MPZA.
- Secondary Enzyme : Aldehyde oxidase also contributes to this process but to a lesser extent.
- Cytochrome P450 Involvement : Minimal involvement from CYP3A4 and CYP2D6 has been noted; however, these pathways are considered minor compared to amidase activity .
Efficacy and Safety
Clinical studies have demonstrated that MPZ is effective at higher doses for treating nausea without significant adverse effects. A dose-finding study indicated that doses up to 180 mg/day were well tolerated, with dizziness being the primary side effect observed at higher doses .
Case Study Findings
A notable study involved administering varying doses of metopimazine to patients undergoing chemotherapy. The results highlighted:
Propiedades
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQSSAWBTAKELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676046 | |
Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-00-8 | |
Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes the metabolism of Metopimazine unique compared to other D2 antagonists used for gastroparesis?
A1: Unlike other D2 antagonists which are primarily metabolized by cytochrome P450 enzymes, Metopimazine is mainly metabolized by human liver microsomal amidase. [] This distinction is noteworthy as it suggests a potentially different metabolic profile and drug interaction potential.
Q2: What is the major metabolite of Metopimazine in humans and how is it formed?
A2: Metopimazine acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is primarily formed through the hydrolysis of an amide bond in Metopimazine, a reaction catalyzed by human liver microsomal amidase. [] While human liver cytosolic aldehyde oxidase (AO) can also contribute to MPZA formation, its role is significantly less prominent compared to amidase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.